Homatropine Hydrobromide is the hydrobromide salt form of homatropine, a synthetic tertiary amine alkaloid with antimuscarinic properties. Homatropine, a competitive inhibitor of acetylcholine at the muscarinic receptor, blocks parasympathetic nerve stimulation. When applied topically to the eye, dilation of the pupil (mydriasis) and paralysis of accommodation (cycloplegia) result from the local anticholinergic effects on the ciliary muscle and iris.
Homatropine hydrobromide
CAS No.:
Cat. No.: VC21331067
Molecular Formula: C16H22BrNO3
Molecular Weight: 356.25 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Molecular Formula | C16H22BrNO3 |
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Molecular Weight | 356.25 g/mol |
IUPAC Name | [(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrobromide |
Standard InChI | InChI=1S/C16H21NO3.BrH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?; |
Standard InChI Key | DWSGTFTVBLXELC-MOTQWOLNSA-N |
Isomeric SMILES | CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br |
SMILES | CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br |
Canonical SMILES | CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Br |
Appearance | Off-White Solid |
Melting Point | 214-217°C |
Chemical Identity and Characterization
Structural Information
Homatropine hydrobromide is chemically identified as a synthetic anticholinergic agent with the molecular formula C₁₆H₂₂BrNO₃ and a molecular weight of 356.25 g/mol . It is structurally related to atropine but possesses distinct pharmacological properties. The compound is formally known as tropine mandelate hydrobromide or alpha-hydroxybenzeneacetic acid 8-methyl-8-azabicyclo[3.2.1]oct-3-yl ester hydrobromide .
Physical Properties
The physical properties of homatropine hydrobromide are summarized in the following table:
Property | Characteristic |
---|---|
Physical appearance | White to off-white crystalline powder or crystals |
Melting point | 214-217°C |
Recommended storage temperature | 2-8°C |
Water solubility | Freely soluble (1:6) |
Alcohol solubility | Sparingly soluble (1:40) |
Chloroform solubility | Less soluble (1:420) |
Ether solubility | Insoluble |
Table 1: Physical and chemical properties of homatropine hydrobromide
Homatropine hydrobromide is affected by light and requires appropriate storage conditions to maintain stability. Its solutions are incompatible with alkaline substances, which can precipitate the free base, and with common reagents that precipitate alkaloids .
Pharmacological Properties
Mechanism of Action
Homatropine hydrobromide functions as a competitive muscarinic receptor antagonist with a bulky aromatic group replacing the acetyl group found in acetylcholine. Its mechanism closely resembles that of atropine, producing similar parasympatholytic effects .
Specifically, homatropine blocks muscarinic acetylcholine receptors in the following ways:
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Blocks the responses of the iris sphincter muscle, leading to mydriasis (pupil dilation)
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Inhibits the accommodative ability of the ciliary muscle, producing cycloplegia (paralysis of accommodation)
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Reduces secretions from glands innervated by parasympathetic nerves
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Relaxes smooth muscle in various organs
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May produce central nervous system effects including excitation
The blockade of cholinergic signaling pathways causes the pupil to become unresponsive to light and prevents the accommodation reflex, making it particularly useful in ophthalmic applications .
Clinical Applications
Ophthalmic Uses
Homatropine hydrobromide is primarily used in ophthalmology for several purposes:
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Diagnostic applications: To facilitate examination of the fundus and retina by dilating the pupil
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Therapeutic applications: To immobilize the ciliary body and iris in inflammatory conditions
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Management of anterior chamber reaction in bacterial keratitis
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Cycloplegic refraction in appropriate cases
As documented in clinical practice, homatropine is particularly valuable in managing bacterial keratitis by calming anterior chamber reaction without requiring early steroid treatment . Practitioners often use it as complementary therapy alongside steroids and nonsteroidal anti-inflammatory drugs (NSAIDs), but rarely as monotherapy .
Other Medical Applications
Beyond its ophthalmic uses, homatropine has been utilized in:
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Antitussive formulations: Combined with hydrocodone in preparations like Hycodan for cough suppression
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Cardiovascular and pulmonary conditions: Some sources indicate potential applications in pulmonary arterial hypertension (PAH) and secondary Raynaud's phenomenon
It should be noted that while Apollo Hospitals lists cardiovascular and pulmonary applications, these appear to be less common uses and may require further clinical validation .
Research Findings
Effects on Choroidal Thickness
A significant research study published in Investigative Ophthalmology & Visual Science examined the effect of 2% homatropine on choroidal thickness in young healthy adults . This randomized, placebo-controlled crossover study involving 14 participants (mean age 27.92 ± 4.05 years) revealed that:
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Subfoveal choroidal thickness increased significantly after homatropine instillation compared to placebo (p<0.001)
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Mean choroidal thickness increased by 8 ± 4 μm after 30 minutes and 12 ± 6 μm after 60 minutes
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The parafoveal choroid also showed significant thickening in all quadrants after homatropine application (p<0.01)
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Temporal and nasal parafoveal choroid regions demonstrated significant thickness changes at 60 minutes compared to placebo (p<0.05)
These findings suggest that cholinergic signaling may be involved in regulating choroidal thickness in human eyes, providing insights into potential mechanisms affecting ocular growth and development .
Clinical Efficacy in Ocular Conditions
Observational data from clinical practice indicates that in inflamed eyes treated with homatropine, the pupil typically dilates to approximately two-thirds of the normal mydriasis compared to the healthy eye, with increasing dilation as inflammation subsides during treatment . This highlights the dynamic relationship between ocular inflammation and anticholinergic efficacy.
Dosage and Administration
Formulations and Concentrations
Homatropine hydrobromide is available in the following ophthalmic formulations:
Concentration | Preservative Content | Available Forms |
---|---|---|
2% solution | 0.01% BAK (benzalkonium chloride) | 5-mL bottles, 1-mL sterile dropperettes |
5% solution | 0.005% BAK | 5-mL bottles |
Table 2: Available formulations of homatropine hydrobromide
Dosing Recommendations
Dosing varies by indication:
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For anterior chamber inflammation: 2% solution instilled 2-4 times daily
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For corneal burns (UV, chemical, or welding): 2% or 5% solution 2-4 times daily, depending on severity
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For diagnostic procedures: Typically 1-2 drops of 2% solution
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For sustained cycloplegia: Dosing frequency adjusted based on clinical response
Importantly, clinicians must consider iris pigmentation when determining dosage, with darker irides often requiring the 5% concentration for optimal effect .
Side Effects and Precautions
Common Side Effects
The anticholinergic properties of homatropine hydrobromide can produce several predictable side effects:
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Ophthalmic effects: Blurred vision, photophobia, increased intraocular pressure
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Systemic effects (particularly with excessive use): Dry mouth, flushing, tachycardia, constipation
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Central nervous system effects: Confusion, excitation (especially in elderly patients or children)
Contraindications
Homatropine hydrobromide is contraindicated in:
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Patients with narrow-angle glaucoma or anatomically narrow angles
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Hypersensitivity to anticholinergic agents
Special Precautions
Bottles of homatropine typically feature red caps to help patients identify these as potent medications that should be used strictly as directed and kept away from children . Patients should be counseled about temporary blurred vision and light sensitivity following administration.
Drug Interactions
Significant Interactions
Homatropine hydrobromide may interact with various medications:
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Additive anticholinergic effects when combined with other anticholinergic drugs
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Potential interaction with central nervous system depressants
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May affect absorption of other medications through altered gastrointestinal motility
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Can be used in combination with other pulmonary arterial hypertension treatments like phosphodiesterase-5 inhibitors for enhanced efficacy in those applications
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